An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics. 1-Methyl-1H-indazole-5-carboxylic acid (CAS No. 1176754-31-6) is a key derivative within this class, offering a strategic platform for the development of advanced pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its emerging applications, particularly in the field of targeted protein degradation.
Core Chemical and Physical Properties
1-Methyl-1H-indazole-5-carboxylic acid is a solid compound at room temperature with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Due to its carboxylic acid functionality, it is expected to exhibit acidic properties and engage in hydrogen bonding, influencing its solubility and melting point. While specific experimental data for its melting point, boiling point, and solubility are not widely published, it is anticipated to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Storage in a cool, dry, and dark place under an inert atmosphere is recommended to ensure its stability.
Table 1: Physicochemical Properties of 1-Methyl-1H-indazole-5-carboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 1176754-31-6 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents |
Spectroscopic Characterization
While a specific, publicly available full spectroscopic dataset for 1-Methyl-1H-indazole-5-carboxylic acid is not readily found, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the 5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the N-methyl carbon, and the carbons of the bicyclic aromatic system.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various peaks corresponding to the C-H and C=C bonds of the aromatic system.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (176.17 g/mol ).
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-Methyl-1H-indazole-5-carboxylic acid can be envisioned starting from 4-amino-3-methylbenzoic acid. This multi-step synthesis leverages well-established organic reactions.
Caption: Proposed synthetic workflow for 1-Methyl-1H-indazole-5-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of 4-Amino-3-methylbenzoic acid
-
Suspend 4-amino-3-methylbenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, methyl 4-amino-3-methylbenzoate, with an organic solvent, dry, and concentrate.
Step 2: Diazotization and Azidation
-
Dissolve methyl 4-amino-3-methylbenzoate in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After stirring, add a solution of sodium azide in water.
-
Allow the reaction to warm to room temperature and extract the resulting methyl 4-azido-3-methylbenzoate.
Step 3: Reductive Cyclization
-
Dissolve methyl 4-azido-3-methylbenzoate in an appropriate solvent (e.g., toluene).
-
Add a reducing agent such as triphenylphosphine.
-
Heat the reaction mixture to induce cyclization to the indazole ring system.
-
Purify the resulting methyl 1-methyl-1H-indazole-5-carboxylate by chromatography.
Step 4: Hydrolysis
-
Dissolve methyl 1-methyl-1H-indazole-5-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid 1-Methyl-1H-indazole-5-carboxylic acid by filtration, wash with water, and dry.
Key Reactivity
The carboxylic acid moiety of 1-Methyl-1H-indazole-5-carboxylic acid is a key functional group for further chemical transformations. For instance, it can be readily converted to an acid chloride, which is a versatile intermediate for forming amides and esters. A recent patent describes the reaction of 1-Methyl-1H-indazole-5-carboxylic acid with thionyl chloride in dichloromethane (DCM) with a catalytic amount of DMF to form the corresponding acid chloride.[5] This highlights its utility as a building block in multi-step syntheses.


